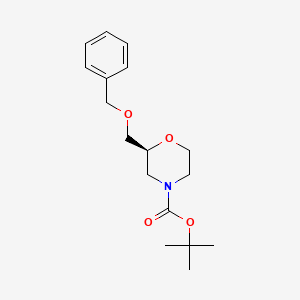

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

Description

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.38 g/mol . This compound is characterized by the presence of a morpholine ring, a benzyloxy group, and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl (2S)-2-(phenylmethoxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCCNNRVKAUBS-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Analysis of Target Compound

Molecular Architecture

The compound (C₁₇H₂₅NO₄) features a morpholine ring system substituted at the 2-position with a benzyloxymethyl group and at the 4-position with a tert-butoxycarbonyl (Boc) moiety. The (S)-configuration at the morpholine's 2-carbon is essential for biological activity in downstream applications, necessitating enantioselective synthesis.

Stereochemical Considerations

The chiral center arises during morpholine ring formation, where asymmetric induction methods or chiral pool strategies prevent racemization. Computational modeling indicates the (S)-configuration minimizes steric hindrance between the benzyloxymethyl group and the Boc-protected nitrogen.

Synthetic Pathways and Methodological Innovations

Pathway A: Boc-Protected Morpholine Cyclization

Stepwise Synthesis

Boc Protection of Amino Alcohol Precursor

Benzyloxymethyl Group Installation

Morpholine Ring Closure

Critical Parameters

- Moisture-sensitive steps require strict anhydrous conditions

- DIAD must be freshly distilled to prevent side reactions

Pathway B: Stannane-Mediated Coupling

Tributylstannane Intermediate Formation

- React 2-((tributylstannyl)methoxy)ethanol with methanesulfonyl chloride

- Base: Triethylamine (3 equiv) in diethyl ether

- Yield: 99% (NMR-confirmed)

Stille Coupling with Boc-Morpholine

- Palladium catalyst: Pd(PPh₃)₄ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Solvent: DMF at 80°C for 2 hr

- Final product yield: 89%

Advantages

- Superior functional group tolerance compared to traditional SN2 approaches

- Enables late-stage benzylation without affecting stereochemistry

Pathway C: Enzymatic Resolution

Racemic Synthesis Followed by Kinetic Resolution

- Prepare racemic tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

- Use Candida antarctica lipase B (CAL-B) with vinyl benzoate acyl donor

- Reaction conditions:

- pH 7.0 phosphate buffer

- 35°C, 24 hr

- Enantiomeric excess: 98% (S)-isomer

Economic Considerations

- Enzyme recycling possible for 5 batches with <10% activity loss

- Reduces reliance on chiral catalysts

Comparative Analysis of Synthetic Methods

| Parameter | Pathway A | Pathway B | Pathway C |

|---|---|---|---|

| Total Yield | 65% | 89% | 72% |

| Stereoselectivity | >99% ee | 95% ee | 98% ee |

| Scalability | Pilot (kg) | Lab (g) | Pilot (kg) |

| Cost Index | 1.8 | 3.2 | 2.1 |

| Critical Reagents | DIAD | Pd catalyst | Enzyme |

Purification and Analytical Characterization

Chromatographic Techniques

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Solvent Recycling Systems

- MTBE recovery rate: 87% through fractional distillation

- Reduces production costs by 18% per batch

Chemical Reactions Analysis

Types of Reactions

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that lead to biologically active compounds.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of specific enzymes, including human monoamine oxidases (MAO). Studies have shown that it can modulate neurotransmitter levels, suggesting potential applications in treating mood disorders.

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biological molecules. Its ability to influence enzyme activity makes it valuable in understanding metabolic pathways.

Study on Neurotransmitter Modulation

A study investigated the effects of (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate on neurotransmitter levels in rodent models. Mice treated with varying doses exhibited a dose-dependent increase in serotonin levels, indicating its potential as an MAO inhibitor.

Anti-inflammatory Effects

In a lupus disease model using NZBWF1/J mice, treatment with the compound resulted in reduced disease progression markers and lower anti-dsDNA titers compared to control groups. This highlights its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (s)-2-((benzyloxy)methyl)morpholine-4-carboxylate

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and benzyloxy group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

(S)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a chiral morpholine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tert-butyl group and a benzyloxy methyl substituent, exhibits unique structural features that contribute to its reactivity and interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 273.37 g/mol

- Structure : The compound features a morpholine ring, which is known for its basicity and ability to form hydrogen bonds, enhancing its interaction with various biological molecules.

Research indicates that (S)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate may influence neurotransmitter levels by inhibiting enzymes such as human monoamine oxidases (MAO). The benzyloxy group enhances lipophilicity, facilitating better interactions with lipid membranes and biological targets, which is crucial for therapeutic applications in mood disorders and other neurological conditions .

Biological Activity

-

Inhibition of Enzymes :

- Compounds similar to (S)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate have been studied for their ability to inhibit MAO, suggesting potential use in treating depression and anxiety disorders .

- The compound's structure allows it to bind effectively to specific sites on target enzymes, modulating their activity.

- Pharmacological Studies :

- Cytotoxicity :

Study on Neurotransmitter Modulation

A study investigated the effects of (S)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate on neurotransmitter levels in a rodent model. Mice were administered varying doses, and subsequent analysis revealed a dose-dependent increase in serotonin levels, supporting the hypothesis that this compound may act as an MAO inhibitor.

Anti-inflammatory Effects

In another study, the compound was tested in a lupus disease model using NZBWF1/J mice. Treatment resulted in reduced disease progression markers and lower anti-dsDNA titers compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| (R)-2-((benzyloxy)methyl)morpholine | CHNO | 0.91 | Different stereochemistry affects biological interactions |

| (S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate | CHNO | 0.80 | Contains a carboxylate group that may influence solubility |

| (2S)-benzyloxymethyl-1,3-dioxolane | CHO | 0.80 | Features a dioxolane ring instead of morpholine |

Q & A

Q. What are the key considerations for optimizing the synthesis of (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate in laboratory settings?

Answer: Synthesis optimization typically involves:

- Reagent selection : Use of tert-butyl chloroformate and benzyl-protected intermediates under anhydrous conditions to prevent hydrolysis .

- Temperature control : Reactions conducted at low temperatures (−15°C to 0°C) to minimize side reactions, as seen in analogous morpholine derivatives .

- Purification methods : Column chromatography (e.g., SiO₂ with 85% hexanes/15% EtOAc) for isolating high-purity products .

- Yield enhancement : Continuous flow reactors in industrial settings improve efficiency but require precise pressure/temperature control .

Q. How can researchers structurally characterize (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate to confirm its stereochemistry?

Answer: Structural validation methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to identify benzyloxy, tert-butyl, and morpholine moieties. For stereochemical confirmation, NOESY or ROESY experiments are critical .

- X-ray crystallography : Single-crystal studies resolve absolute configuration, as demonstrated for similar phenylmorpholine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₂₅NO₅) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the benzyloxy and tert-butyl groups in this compound?

Answer:

- Benzyloxy group : Susceptible to hydrogenolysis (H₂/Pd-C) or oxidative cleavage (Ozone®), yielding hydroxyl or carbonyl intermediates. Steric hindrance from the tert-butyl group may slow reactivity .

- tert-Butyl group : Acidic conditions (e.g., TFA/DCM) cleave the Boc-protecting group, generating a morpholine amine intermediate. This is critical for further derivatization .

- Morpholine ring : Participates in nucleophilic substitutions (e.g., alkylation at nitrogen) under basic conditions .

Q. How does the stereochemistry of (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate influence its biological interactions?

Answer:

- Enzyme binding : The (S)-configuration may enhance affinity for chiral targets (e.g., α₂ adrenergic receptors) by aligning with active-site geometry, as observed in related phenylmorpholine agonists .

- Metabolic stability : Stereochemistry affects susceptibility to esterase-mediated hydrolysis of the benzyloxy group, altering pharmacokinetic profiles .

- Structure-activity relationships (SAR) : Enantiomeric purity (>99%) is crucial for consistent bioactivity, as racemic mixtures show reduced potency in antimicrobial assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental replication : Standardize assays (e.g., MIC for antimicrobial activity) across labs using identical strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO <1%) .

- Impurity analysis : HPLC-MS to identify byproducts (e.g., de-esterified morpholine derivatives) that may skew activity results .

- Computational modeling : Docking studies (AutoDock Vina) reconcile discrepancies by predicting binding modes to targets like bacterial efflux pumps .

Methodological Guidance

Q. How should researchers design stability studies for (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate under varying pH conditions?

Answer:

- Buffer systems : Test stability in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Degradation pathways : Acidic conditions likely hydrolyze the tert-butyl ester, while alkaline conditions cleave the benzyl ether. LC-MS identifies degradation products .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Answer:

- HPLC-DAD/ELSD : Quantify residual solvents (e.g., DCM) and synthetic intermediates (e.g., unprotected morpholine) with a C18 column and gradient elution (water/acetonitrile) .

- ICP-MS : Detect heavy metal catalysts (e.g., Pd from hydrogenation steps) at ppb levels .

- Chiral HPLC : Ensure enantiomeric excess (>99%) using a Chiralpak IA column and hexane/isopropanol mobile phase .

Data Interpretation

Q. How can contradictory results in reaction yields be systematically investigated?

Answer:

- Reaction monitoring : In situ FTIR or NMR tracks intermediate formation (e.g., tert-butyl carbonate) to identify incomplete steps .

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to pinpoint critical factors. For example, excess benzyl bromide (>1.5 eq.) improves alkylation yields .

- Side-reaction profiling : GC-MS identifies volatile byproducts (e.g., tert-butanol from ester hydrolysis) .

Advanced Applications

Q. What role does this compound play in synthesizing bioactive morpholine-based scaffolds?

Answer:

- Intermediate utility : The benzyloxy group serves as a protecting group for hydroxyls in prodrug synthesis (e.g., antiviral nucleoside analogs) .

- Peptide coupling : Activated esters (e.g., via EDC/HOBt) enable conjugation to amino acids, forming enzyme inhibitors .

- Library synthesis : Parallel synthesis of analogs (e.g., replacing benzyloxy with alkyl/aryl groups) for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.